molecular formula C19H22N10O B2936919 (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034479-73-5

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2936919
CAS No.: 2034479-73-5
M. Wt: 406.454
InChI Key: AQAWDTKCXFMKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H22N10O and its molecular weight is 406.454. The purity is usually 95%.
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Mechanism of Action

    Target of action

    Compounds with 1,2,4-triazole and pyrimidine structures are often used in medicinal chemistry due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

    Mode of action

    These compounds can interact with their targets through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The specific mode of action would depend on the exact structure of the compound and the target it interacts with.

    Biochemical pathways

    The affected pathways would depend on the specific target of the compound. For example, some compounds with similar structures have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Properties

IUPAC Name

[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N10O/c1-14-7-20-10-24-18(14)26-2-4-27(5-3-26)19(30)15-8-28(9-15)16-6-17(23-12-22-16)29-13-21-11-25-29/h6-7,10-13,15H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAWDTKCXFMKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.